3-Isopropylaniline
Overview
Description
3-Isopropylaniline is a compound with the molecular formula of C9H13N . It is a liquid at room temperature .
Synthesis Analysis
3-Isopropylaniline can be synthesized by reacting 3-isopropylbenzene with ammonia or amines in an organic solvent such as acetone . The synthesis of 3-isopropylaniline can be catalyzed by picotamide, which is an organic ligand .Molecular Structure Analysis
The molecular formula of 3-Isopropylaniline is C9H13N . The InChI code is 1S/C9H13N/c1-7(2)8-4-3-5-9(10)6-8/h3-7H,10H2,1-2H3 .Physical And Chemical Properties Analysis
3-Isopropylaniline is a liquid at room temperature . It has a molecular weight of 135.21 g/mol .Scientific Research Applications
Metabolic Profiling and Disease Prediction
Research has demonstrated the critical role of amino acids, including derivatives of aniline like 3-Isopropylaniline, in metabolic profiling and the prediction of diseases such as diabetes. Advanced metabolomics studies have identified specific amino acids that significantly associate with the future development of diabetes, highlighting the potential of metabolic profiling in disease risk assessment and early detection (Wang et al., 2011).
Surface Functionalization for Biochemical Applications
Aminosilanes, closely related to 3-Isopropylaniline, are utilized for the functionalization of silica surfaces. This application is crucial in creating hydrolytically stable amine-functionalized surfaces for biochemical and medical research, indicating the significant role of 3-Isopropylaniline derivatives in enhancing the performance and stability of biosensors and biochips (Smith & Chen, 2008).
Amino Acid Catabolism and Biofuel Production
Investigations into the catabolism of amino acids like phenylalanine, a compound structurally related to 3-Isopropylaniline, have uncovered pathways for converting amino acids into long-chain and complex alcohols. These findings are particularly relevant for biofuel production, showcasing the potential of 3-Isopropylaniline derivatives in renewable energy sources (Dickinson et al., 2003).
Enhancing Drug Delivery Systems
Research on the controlled release of fluorophores and drugs in vivo has led to the development of bioorthogonal reactions involving 3-Isocyanopropyl groups, closely related to 3-Isopropylaniline. This work paves the way for innovative drug delivery systems, enabling precise control over the release of therapeutic agents in targeted areas of the body (Tu et al., 2018).
Impact on Melanogenesis and Potential Therapeutic Applications
Studies on isopropyl unoprostone, a compound derived from 3-Isopropylaniline, have explored its effects on melanogenesis in mouse epidermal melanocytes. This research offers insights into the regulation of melanin synthesis and its potential therapeutic applications in treating disorders related to pigmentation (Kashiwagi et al., 2001).
Safety And Hazards
properties
IUPAC Name |
3-propan-2-ylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-7(2)8-4-3-5-9(10)6-8/h3-7H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCCNRBCNYGWTQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50332545 | |
Record name | 3-Isopropylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50332545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isopropylaniline | |
CAS RN |
5369-16-4 | |
Record name | 3-(1-Methylethyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5369-16-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Isopropylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50332545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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